tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Description
tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is a bicyclic tertiary amine derivative featuring a rigid octahydro-pyrrolo[3,4-c]pyridine scaffold protected by a tert-butyl carbamate group. Its stereochemistry (3aR,7aR) is critical for its conformational stability and interactions in pharmaceutical applications, particularly as a building block for drug discovery . The compound is commercially available (CAS: 1416263-25-6) but listed as discontinued in certain quantities (e.g., 1g, 100mg), suggesting niche use or synthesis challenges . Its primary utility lies in serving as a precursor for spirocyclic and fused heterocycles in kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl (3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJSNQCNXVJXDM-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNCC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCNC[C@@H]2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236406-56-7 | |
| Record name | rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Pharmacological Applications
Synthetic Chemistry
-
Synthesis Methods :
- The synthesis of tert-butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate can be achieved through various methods, including:
- Esterification reactions using coupling agents like dicyclohexylcarbodiimide.
- Cyclization reactions that form the bicyclic structure.
- The synthesis of tert-butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate can be achieved through various methods, including:
Case Studies and Research Findings
While comprehensive case studies specifically focusing on this compound are scarce, preliminary findings suggest its role in drug design and development against various diseases. For instance:
-
Neuroprotective Studies :
- Investigations into similar compounds have shown neuroprotective effects in models of neurodegenerative diseases. These findings warrant further exploration of tert-butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine derivatives in therapeutic settings.
-
Antimicrobial Activity :
- Early research indicates that compounds within this chemical class exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
Mechanism of Action
The mechanism of action of tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can vary depending on the specific application and target enzyme .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related analogs.
Table 1: Comparative Analysis of Tertiary Amine Derivatives
Key Findings:
Structural Diversity :
- The target compound’s pyrrolo[3,4-c]pyridine core distinguishes it from hexahydropyrrolo[3,2-b]pyrrole derivatives, which exhibit different ring strain and hydrogen-bonding capabilities .
- Substituents like phosphoryl or boronate groups (e.g., in and analogs) modify solubility and reactivity but increase synthesis complexity .
Synthetic Utility :
- The spirocyclic analog () requires multi-step functionalization (e.g., amination with pyridinyl-piperazine), contrasting with the target compound’s simpler carbamate protection .
- Racemic mixtures () introduce purification challenges absent in the enantiomerically pure target compound .
Commercial and Stability Considerations :
- Discontinuation of the target compound in specific quantities may reflect instability under storage or low demand compared to boronate esters () .
- Patent-protected analogs () are tailored for proprietary drug pipelines, limiting their broader application .
Research Implications
The tert-butyl carbamate group in the target compound enhances stability during solid-phase synthesis, a feature less pronounced in phosphorylated or racemic analogs . However, its discontinued status suggests a need for improved synthetic routes or alternative scaffolds. Future studies could explore hybrid derivatives combining its stereochemical rigidity with functional groups from –4 to optimize pharmacokinetic properties.
Biological Activity
tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is a bicyclic compound with the molecular formula and a molecular weight of 226.32 g/mol. Its unique structure, characterized by a pyrrolidine fused to a pyridine ring, suggests potential applications in medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 236406-56-7
- Molecular Weight : 226.32 g/mol
- Boiling Point : Approximately 313.8 °C at 760 mmHg
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities. These activities stem from the compound's ability to interact with biological targets at the molecular level.
Study 1: Pharmacological Evaluation
A pharmacological evaluation of structurally related compounds indicated that they could act as potential modulators of neurotransmitter systems. For instance, compounds with similar pyrrolidine structures were tested for their ability to bind to serotonin receptors, showing promising results in enhancing serotonergic activity.
Study 2: Antimicrobial Properties
Research on related bicyclic compounds has shown significant antimicrobial activity against various pathogens. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of compounds structurally similar to this compound:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate | 1211586-14-9 | 1.00 | Different ring fusion |
| cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | 1251010-63-5 | 1.00 | Cis configuration |
| tert-Butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate | 885274-87-3 | 1.00 | Contains piperidine moiety |
| exo-tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | 1408074-65-6 | 0.98 | Bicyclic structure |
Q & A
Q. What are the key synthetic routes for tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protocols, including Boc protection of the pyrrolopyridine core. For example, a similar compound in describes a 9-step synthesis starting from a spirocyclic intermediate, utilizing coupling reactions (e.g., Suzuki-Miyaura for boronate esters) and Boc-deprotection under acidic conditions. Critical steps include maintaining stereochemical integrity via chiral catalysts or controlled reaction temperatures . Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) .
Q. How is the stereochemical configuration of the compound confirmed?
- Methodological Answer : Stereochemistry is validated using X-ray crystallography (for crystalline derivatives) or advanced NMR techniques (e.g., NOESY for spatial proximity analysis). For instance, lists CAS RN 1416263-25-6, which corresponds to the (3aR,7aR) enantiomer, and such configurations are often cross-verified against crystallographic data from analogous structures . Chiral HPLC with a polysaccharide-based column can also resolve enantiomers .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : High-purity isolation (>97%) is achieved via flash chromatography (e.g., using dichloromethane/methanol gradients) or recrystallization from solvents like ethyl acetate/hexane. specifies a purity of 98% for the compound, likely obtained through these methods. For polar byproducts, reverse-phase HPLC with acetonitrile/water mobile phases may be employed .
Advanced Research Questions
Q. How can researchers functionalize the pyrrolo[3,4-c]pyridine core without inducing racemization?
- Methodological Answer : Functionalization at the nitrogen or carbon positions requires mild conditions to preserve stereochemistry. For example, highlights coupling reactions (e.g., Buchwald-Hartwig amination) at room temperature using palladium catalysts. Protecting groups like Boc (tert-butyloxycarbonyl) stabilize the core during alkylation or acylation steps. Kinetic studies using in-situ NMR can monitor racemization risks .
Q. What are the stability considerations for this compound under varying temperatures and solvents?
- Methodological Answer : Thermal stability data in indicates decomposition above 40°C, necessitating storage at 2–8°C. Solvent compatibility studies show stability in inert aprotic solvents (e.g., DMF, DMSO) but degradation in protic solvents (e.g., methanol) over prolonged periods. Accelerated stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended .
Q. What computational modeling approaches predict the reactivity of tert-butyl-protected pyrrolopyridines?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways. ’s similarity analysis (0.63–0.84) for analogous compounds suggests using QSAR (Quantitative Structure-Activity Relationship) models to predict sites for electrophilic substitution. Molecular docking studies can further assess interactions with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
